

Application Notes and Protocols: Sophoraflavanone Animal Model Studies

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Compound of Interest

Compound Name: *Sophoraflavanone I*

Cat. No.: *B15139084*

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Notice: To date, publicly accessible scientific literature lacks specific animal model studies for **Sophoraflavanone I**. The following data, protocols, and diagrams have been generated based on studies of the closely related and well-researched compound Sophoraflavanone G (SG), a prenylated flavonoid also isolated from *Sophora flavescens*.

Introduction

Sophoraflavanone G (SG) is a bioactive compound that has demonstrated significant therapeutic potential in various preclinical animal models.^{[1][2][3][4]} Its anti-inflammatory, anti-allergic, and anti-bacterial properties make it a compound of interest for further drug development.^{[1][4]} These application notes provide a summary of the quantitative data from key animal studies and detailed protocols for replicating these experiments.

Data Presentation

Table 1: Sophoraflavanone G in a Murine Asthma Model

Animal Model	Treatment	Dosage	Duration	Key Findings	Reference
BALB/c Mice (Ovalbumin-induced asthma)	Sophoraflavanone G (intraperitoneal injection)	1, 5, or 10 mg/kg	Daily for 7 days	- Significantly reduced airway hyper-responsiveness. - Decreased eosinophil infiltration and goblet cell hyperplasia in the lungs.[1] [3] - Suppressed Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid.	[1]

Table 2: Sophoraflavanone G in a Duckling Peritonitis Model

Animal Model	Treatment	Dosage	Duration	Key Findings	Reference
Ducklings (Riemerella anatipestifer infection)	Sophoraflavanone G	10 mg/kg	Not specified	- Significantly reduced bacterial loads in the brain, liver, lungs, and kidneys.[4] - Alleviated pathological changes in tissues caused by the infection. [4]	[4]

Table 3: Sophoraflavanone G in a Murine Endotoxemia Model

Animal Model	Treatment	Dosage	Duration	Key Findings	Reference
Mice (LPS-induced endotoxemia)	Sophoraflavanone M (a related compound)	Not specified	Not specified	- Significantly suppressed LPS-elevated inflammatory cytokines in the serum.[5]	[5]

Experimental Protocols

Murine Model of Allergic Asthma

Objective: To evaluate the therapeutic effects of Sophoraflavanone G on allergic airway inflammation.

Materials:

- Female BALB/c mice
- Ovalbumin (OVA)
- Aluminum hydroxide (adjuvant)
- Sophoraflavanone G
- Phosphate-buffered saline (PBS)
- Methacholine

Protocol:

- Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.
- Challenge: From days 21 to 27, challenge the mice with 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.
- Treatment: Administer Sophoraflavanone G (1, 5, or 10 mg/kg) via intraperitoneal injection daily from days 21 to 27, one hour before the OVA challenge.
- Assessment of Airway Hyper-responsiveness (AHR): On day 28, measure AHR by exposing mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, and 50 mg/mL) and recording respiratory parameters.
- Sample Collection: After AHR measurement, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis. Harvest lung tissues for histological analysis (H&E and PAS staining) and measurement of oxidative stress markers.

Duckling Model of Peritonitis

Objective: To assess the in vivo antibacterial efficacy of Sophoraflavanone G against *Riemerella anatipestifer*.

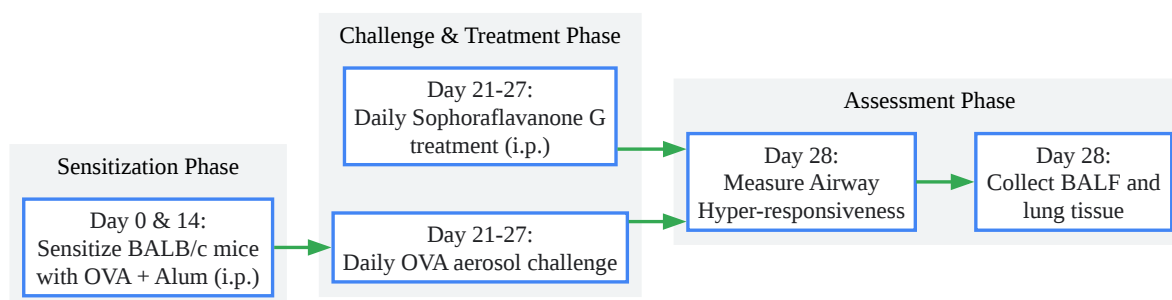
Materials:

- Ducklings
- *Riemerella anatipestifer* culture
- Sophoraflavanone G
- Saline solution

Protocol:

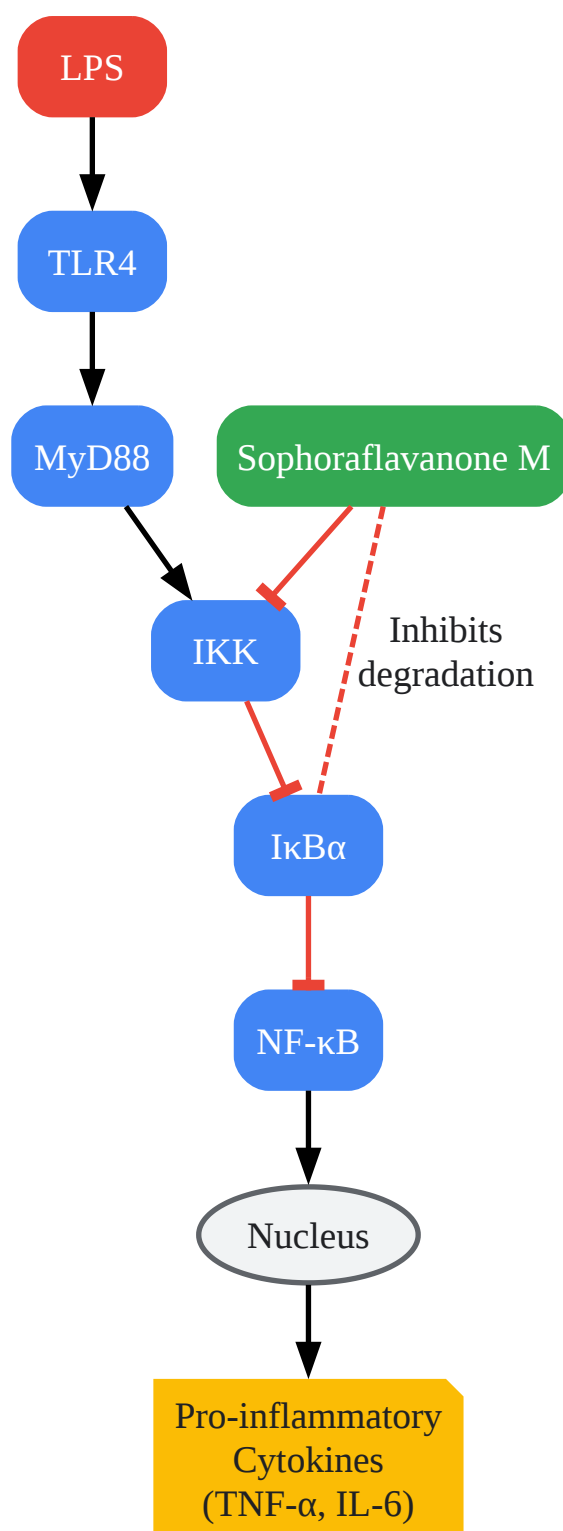
- **Infection:** Induce peritonitis in ducklings by intraperitoneal injection of a lethal dose of *Riemerella anatipestifer*.
- **Treatment:** Administer Sophoraflavanone G (10 mg/kg) to the infected ducklings. A control group should receive a vehicle control.
- **Bacterial Load Assessment:** At a predetermined time point post-infection, euthanize the ducklings and collect brain, liver, lung, and kidney tissues. Homogenize the tissues and perform serial dilutions for bacterial colony-forming unit (CFU) counting on appropriate agar plates.
- **Histopathological Analysis:** Fix tissue samples in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

Visualizations



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Caption: Experimental workflow for the murine asthma model.



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Caption: Proposed anti-inflammatory signaling pathway of a related Sophoraflavanone.[5]

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